molecular formula C27H19N5O3 B3728560 1-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-6-nitronaphthalen-2-ol

1-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-6-nitronaphthalen-2-ol

Cat. No.: B3728560
M. Wt: 461.5 g/mol
InChI Key: BJTJGAONQQFEQS-QRQIAZFYSA-N
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Description

1-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-6-nitronaphthalen-2-ol is a complex organic compound that features a pyrimidine ring and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-6-nitronaphthalen-2-ol typically involves the condensation of 4,6-diphenylpyrimidine-2-amine with a suitable aldehyde or ketone, followed by nitration and subsequent cyclization reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and prolonged reaction times to achieve high yields .

Industrial Production Methods

These methods may include continuous flow reactions and the use of automated reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-6-nitronaphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve solvents like ethanol or dimethyl sulfoxide (DMSO) and may require catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield nitro derivatives, while reduction reactions produce amino derivatives .

Scientific Research Applications

1-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-6-nitronaphthalen-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-6-nitronaphthalen-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. Detailed studies on its binding affinities and molecular interactions are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    4,6-Diphenylpyrimidine Derivatives: These compounds share the pyrimidine core and exhibit similar biological activities, such as enzyme inhibition and antimicrobial properties.

    Naphthalene Derivatives:

Uniqueness

1-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-6-nitronaphthalen-2-ol is unique due to its combination of a pyrimidine ring and a nitronaphthalene moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-6-nitronaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19N5O3/c33-26-14-11-20-15-21(32(34)35)12-13-22(20)23(26)17-28-31-27-29-24(18-7-3-1-4-8-18)16-25(30-27)19-9-5-2-6-10-19/h1-17,33H,(H,29,30,31)/b28-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTJGAONQQFEQS-QRQIAZFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=C(C=CC4=C3C=CC(=C4)[N+](=O)[O-])O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C\C3=C(C=CC4=C3C=CC(=C4)[N+](=O)[O-])O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-6-nitronaphthalen-2-ol
Reactant of Route 2
1-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-6-nitronaphthalen-2-ol
Reactant of Route 3
1-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-6-nitronaphthalen-2-ol
Reactant of Route 4
1-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-6-nitronaphthalen-2-ol
Reactant of Route 5
1-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-6-nitronaphthalen-2-ol
Reactant of Route 6
1-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-6-nitronaphthalen-2-ol

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